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Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

SPR720 in mouse models of Nontuberculous Mycobacteria (NTM) infection.

Frequently Asked Questions (FAQs)
Q1: What is SPR720 and what is its mechanism of action?

SPR720 is an orally bioavailable phosphate ester prodrug. In the body, it is rapidly converted to

its active form, SPR719.[1][2][3] SPR719 is a novel aminobenzimidazole antibiotic that inhibits

the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial DNA replication.[1]

[4] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit of

DNA gyrase, meaning there is no cross-resistance with fluoroquinolones or other standard-of-

care (SOC) agents.[1][2]

Q2: Which NTM species is SPR720 active against?

Preclinical studies have demonstrated SPR720's activity against a range of NTM pathogens,

including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[1][2][5][6] In

vitro studies have shown that SPR719 is active against clinical isolates of both MAC (MIC90, 2

mg/L) and M. abscessus (MIC90, 4 mg/L).[5][6]

Q3: What are the recommended mouse models for studying SPR720 efficacy against NTM

infections?
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Two primary mouse models have been successfully used to evaluate the in vivo efficacy of

SPR720 against NTM pulmonary infections:

Chronic C3HeB/FeJ Mouse Model: This model is used for assessing efficacy against

Mycobacterium avium complex (MAC). These mice develop necrotic granulomas similar to

those seen in human NTM lung disease.[5][7]

Severe Combined Immunodeficient (SCID) Mouse Model: This model is utilized for

evaluating efficacy against Mycobacterium abscessus.[1][5]

Q4: What is a typical starting dose for SPR720 in mouse models?

Based on published studies, SPR720 has been evaluated at various oral dosages in mice,

typically administered once daily (q24h) by oral gavage.[5] Effective dose ranges observed in

these studies are:

For M. avium complex (MAC) in C3HeB/FeJ mice: 10, 30, and 100 mg/kg/day.[1][5]

For M. abscessus in SCID mice: 25, 50, and 100 mg/kg/day.[1][5]

A dose of 100 mg/kg in mice provides a plasma exposure (AUC) similar to a 1000 mg oral dose

in healthy human volunteers.[5][8]

Troubleshooting Guide
Issue: High variability in plasma concentrations of SPR719.

Possible Cause: Due to the rapid and extensive conversion of the prodrug SPR720 to the

active moiety SPR719, plasma concentrations of SPR720 itself are typically low and

irregular.[3]

Recommendation: Focus on measuring the plasma concentrations of the active moiety,

SPR719, for pharmacokinetic (PK) analysis. The median time to maximum concentration

(Tmax) for SPR719 ranges from 2.8 to 8.0 hours in humans.[3][9]

Issue: Lack of dose-dependent efficacy in reducing bacterial burden.
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Possible Cause 1: Suboptimal dosing frequency. While once-daily dosing has been shown to

be effective, the pharmacokinetics of SPR719 in your specific mouse strain might warrant a

different dosing schedule.

Recommendation 1: Consider a dose fractionation study to determine the key

pharmacokinetic/pharmacodynamic (PK/PD) driver of efficacy (e.g., AUC/MIC, Cmax/MIC, or

Time > MIC). For SPR719, the PK/PD index linked to microbial kill has been identified as

AUC0-24/MIC.[10]

Possible Cause 2: Route of administration. While oral gavage is the standard, improper

technique can lead to inconsistent dosing.

Recommendation 2: Ensure proper training on oral gavage techniques to minimize variability.

For certain experimental setups, formulating SPR720 in drinking water or food could be

explored, though this would require validation of drug stability and intake.

Issue: Adverse events or toxicity observed at higher doses.

Possible Cause: While generally well-tolerated, higher doses of SPR720 can lead to adverse

events. In a Phase 2a clinical trial in humans, a 1,000 mg daily dose was associated with

potential dose-limiting safety issues, including hepatotoxicity.[11] In a Phase 1 trial in healthy

volunteers, the most common adverse events were mild to moderate gastrointestinal issues

(nausea, vomiting, diarrhea) and headache, which were dose-dependent.[3]

Recommendation: If signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are observed,

consider reducing the dose or evaluating a different dosing schedule (e.g., 50 mg/kg twice

daily instead of 100 mg/kg once daily).[7] It is crucial to establish the maximum tolerated

dose (MTD) in your specific mouse strain and experimental conditions.

Data Presentation
Table 1: Summary of SPR720 Efficacy as Monotherapy in Mouse Models of NTM Infection
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NTM
Species

Mouse
Model

SPR720
Dosage
(mg/kg/day,
q24h)

Treatment
Duration

Organ

Mean
Reduction
in Bacterial
Burden
(log10 CFU)
vs.
Untreated
Control

M. avium C3HeB/FeJ 10 28 to 60 days Lung

Dose-

dependent

reduction

30

Statistically

significant

reduction

100

Statistically

significant

reduction

M. abscessus SCID 25 28 to 61 days Lung

Dose-

dependent

reduction

50

Dose-

dependent

reduction

100

Greatest

bacterial

reduction as

a single

agent

Source: Data compiled from multiple preclinical studies.[1][5]

Table 2: Efficacy of SPR720 in Combination Therapy in Mouse Models of NTM Infection
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NTM
Species

Mouse
Model

SPR720
Dosage
(mg/kg/da
y)

Combinat
ion
Agents
(mg/kg/da
y)

Treatmen
t Duration

Organ Outcome

M. avium
C3HeB/Fe

J
30

Clarithromy

cin (250) +

Ethambutol

(100)

28 to 60

days

Lung,

Spleen,

Liver

Largest

reduction

in bacterial

burden

M.

abscessus
SCID

Not

specified

Clarithromy

cin,

Amikacin,

Clofazimin

e

28 to 61

days
Lung

Greatest

bacterial

reduction

Source: Data compiled from multiple preclinical studies.[1][5]

Experimental Protocols
Protocol 1: Chronic M. avium Infection in C3HeB/FeJ Mice

Infection: Infect C3HeB/FeJ mice via aerosol delivery with approximately 1 x 10^8.5 CFU/mL

of M. avium ATCC 700898.[5]

Acclimatization: Allow the infection to establish for 28 days.

Treatment: Begin treatment on day 28 and continue until day 60. Administer SPR720 (e.g.,

10, 30, 100 mg/kg) and/or standard-of-care agents (e.g., clarithromycin 250 mg/kg,

ethambutol 100 mg/kg) daily via oral gavage.[5][7]

Bacterial Burden Assessment: On days 1, 27, and 60 post-infection, euthanize a subset of

mice. Aseptically remove lungs, spleen, and liver. Homogenize tissues in phosphate-buffered

saline (PBS). Plate serial dilutions of the homogenates on 7H11 agar plates. Incubate plates

for approximately 30 days and enumerate colony-forming units (CFU).[5][7]

Protocol 2: Chronic M. abscessus Infection in SCID Mice
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Infection: Infect SCID mice via tail vein injection with 1 x 10^6 CFU/mouse of M. abscessus.

[5]

Acclimatization: Allow the infection to establish for 27 days.

Treatment: Initiate treatment on day 28 and continue until day 61. Administer SPR720 (e.g.,

25, 50, 100 mg/kg) daily via oral gavage.[5]

Bacterial Burden Assessment: On days 1, 27, and 61 post-infection, euthanize mice. Harvest

lungs, spleen, and liver and process for CFU enumeration as described in Protocol 1.[5]
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Caption: Mechanism of action of SPR720.
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Caption: Experimental workflow for M. avium infection model.
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Caption: Logical relationship for SPR720 dose optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3027779#optimizing-spr720-dosage-in-mouse-
models-of-ntm-infection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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